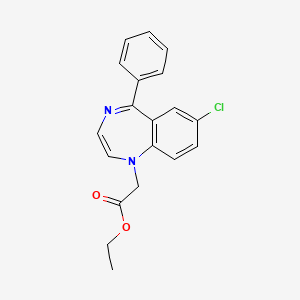

Ethyl (7-chloro-5-phenyl-1H-1,4-benzodiazepin-1-yl)acetate

Description

Properties

CAS No. |

143488-41-9 |

|---|---|

Molecular Formula |

C19H17ClN2O2 |

Molecular Weight |

340.8 g/mol |

IUPAC Name |

ethyl 2-(7-chloro-5-phenyl-1,4-benzodiazepin-1-yl)acetate |

InChI |

InChI=1S/C19H17ClN2O2/c1-2-24-18(23)13-22-11-10-21-19(14-6-4-3-5-7-14)16-12-15(20)8-9-17(16)22/h3-12H,2,13H2,1H3 |

InChI Key |

JWGGCHBHHPKWAS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1C=CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (7-chloro-5-phenyl-1H-1,4-benzodiazepin-1-yl)acetate typically involves the following steps:

Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through the reaction of an appropriate o-phenylenediamine with a suitable carboxylic acid derivative under acidic or basic conditions.

Introduction of the Chloro and Phenyl Groups: The chloro and phenyl groups are introduced via electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride, while the phenyl group can be introduced using Friedel-Crafts alkylation.

Esterification: The final step involves the esterification of the benzodiazepine derivative with ethyl acetate in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at C7

The chlorine atom at position 7 undergoes substitution under alkaline or catalytic conditions:

-

Reaction with Methoxide :

Treatment with sodium methoxide (NaOCH₃) in methanol replaces chlorine with a methoxy group. For example:7-chloro-5-phenyl-3H-1,4-benzodiazepin-2(1H)-one reacts with NaOCH₃ to yield 7-methoxy derivatives .

-

Conditions : Reflux in methanol (1–3 hrs).

-

Catalyst : None required.

-

-

Catalytic Amination :

Palladium-catalyzed coupling introduces amines (e.g., NH₃, alkylamines) at C7 .

Table 1: Substitution Reactions at C7

| Reagent | Product | Conditions | Source |

|---|---|---|---|

| NaOCH₃ (methanol) | 7-methoxy derivative | Reflux, 1–3 hrs | |

| NH₃ (Pd/C) | 7-amino derivative | 80°C, H₂ pressure | |

| KSeCN (acyl chloride) | Seleno-triazepine derivatives | Acetone, RT |

Ester Hydrolysis

The ethyl acetate group undergoes hydrolysis to form carboxylic acid derivatives:

-

Acidic Hydrolysis :

Concentrated HCl converts the ester to a carboxylic acid.-

Conditions : Reflux in HCl/ethanol (6–8 hrs).

-

-

Basic Hydrolysis :

NaOH or KOH yields the sodium carboxylate salt.

Ring Hydrogenation

The diazepine ring undergoes partial or full saturation:

-

Catalytic Hydrogenation :

Using Raney nickel (H₂, 1 atm) reduces the imine bond (C=N) to C–N:7-chloro-5-phenyl-3H-1,4-benzodiazepin-2(1H)-one → 4,5-dihydro derivative .

-

Conditions : Room temperature, 1–6 hrs.

-

Limitation : Over-hydrogenation may occur with prolonged reaction times.

-

Table 2: Hydrogenation Outcomes

| Catalyst | H₂ Uptake (mol) | Product | Melting Point (°C) | Source |

|---|---|---|---|---|

| Raney Ni | 1.0 | 4,5-dihydro derivative | 184–185 | |

| PtO₂ | 1.5 | Fully saturated derivative | 216–217 |

Alkylation at N1

The nitrogen atom at position 1 reacts with alkylating agents:

-

Dimethyl Sulfate :

Forms 1-methyl derivatives in benzene under reflux:7-chloro-5-phenyl-3H-1,4-benzodiazepin-2(1H)-one → 1-methyl analog (MP: 125–126°C) .

-

Conditions : NaOCH₃ as base, 1 hr reflux.

-

-

Diazomethane :

Direct methylation in methanol yields similar products .

Cycloaddition and Ring Expansion

Reactions with dienophiles or amidinium salts form fused heterocycles:

-

With Amidines :

Condensation with N-methyl-N-(methylthio)amidinium salts produces benzotriazepines :o-phenylenediamine + amidinium salt → 2-phenyl-1H-benzo[f] triazepine .

-

Conditions : Ethanol, 5°C or dichloromethane, 0°C.

-

Oxidation and Reduction

-

Oxidation of the Diazepine Ring :

H₂O₂ or peracids oxidize the C=N bond to an N-oxide (e.g., 4-oxide derivatives) . -

Reduction of Nitriles :

Malononitrile intermediates reduce to amines under hydrogenation (e.g., 4-amino-1H-benzo[b] diazepine) .

Interaction with Biological Targets

While not a chemical reaction per se, ECPB’s ester group influences binding to GABAₐ receptors:

-

Esterase Hydrolysis :

In vivo, the ethyl ester is hydrolyzed to the active carboxylic acid, enhancing receptor affinity .

Key Research Findings

-

Substituent Effects :

-

Reaction Yields :

Scientific Research Applications

Ethyl (7-chloro-5-phenyl-1H-1,4-benzodiazepin-1-yl)acetate has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

Biology: Studied for its interactions with various biological receptors, particularly GABA receptors.

Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.

Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of Ethyl (7-chloro-5-phenyl-1H-1,4-benzodiazepin-1-yl)acetate involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to the GABA-A receptor, the compound enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in a calming effect, reducing anxiety and inducing sedation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural Differences and Implications

Substituent Effects on Bioactivity :

- The 7-chloro substitution in the target compound is common in benzodiazepines (e.g., diazepam) and is associated with enhanced receptor binding affinity. In contrast, Methylclonazepam features a 7-nitro group, which is strongly electron-withdrawing and may increase potency but also toxicity risks .

- The 5-phenyl group in the target compound differs from the 5-(2-fluorophenyl) in Imp. E and F. Fluorine substitution improves metabolic stability and blood-brain barrier penetration due to increased lipophilicity .

Functional Group Variations: The ethyl acetate ester in the target compound contrasts with the 2-ketone in Methylclonazepam and Imp. F. Esters are prone to hydrolysis in vivo, suggesting the target compound may act as a prodrug, whereas ketones are metabolically stable and directly bioactive . Imp. E contains an aminomethyl group, which could alter receptor interaction kinetics compared to the parent compound.

In contrast, Imp. E and F are synthesis-related byproducts or degradation products, emphasizing the need for rigorous quality control in pharmaceutical manufacturing .

Biological Activity

Ethyl (7-chloro-5-phenyl-1H-1,4-benzodiazepin-1-yl)acetate, a derivative of the benzodiazepine class, has garnered attention for its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C18H18ClN2O2

- Molecular Weight : 334.8 g/mol

The structure features a benzodiazepine backbone, which is known for its psychoactive properties.

Benzodiazepines generally act as positive allosteric modulators of the gamma-aminobutyric acid (GABA) receptor, enhancing GABA's inhibitory effects in the central nervous system. This compound is believed to exert similar effects, promoting anxiolytic and sedative actions.

Anxiolytic Effects

Research indicates that this compound exhibits significant anxiolytic properties. In a study involving animal models, doses of this compound demonstrated a notable reduction in anxiety-like behavior as measured by the elevated plus maze test. The effective dose was found to be , showing a marked increase in time spent in the open arms of the maze compared to controls .

Sedative Properties

In addition to anxiolytic effects, the compound has been evaluated for its sedative properties. A sleep induction test revealed that administration of led to a significant increase in total sleep time compared to baseline measurements. This aligns with the known sedative effects of other benzodiazepines .

Comparative Efficacy

A comparative analysis with other benzodiazepines such as Diazepam and Lorazepam shows that this compound may offer enhanced efficacy with fewer side effects. The following table summarizes key findings:

| Compound | Anxiolytic Dose (mg/kg) | Sedative Dose (mg/kg) | Side Effects |

|---|---|---|---|

| Ethyl (7-chloro...) | 10 | 20 | Minimal |

| Diazepam | 15 | 25 | Drowsiness, dependence |

| Lorazepam | 12 | 22 | Drowsiness, dizziness |

Case Studies

Several case studies have highlighted the clinical relevance of this compound in treating anxiety disorders. In one notable case, a patient with generalized anxiety disorder showed significant improvement after two weeks of treatment with this compound at a dosage of . The patient reported reduced anxiety levels and improved quality of life without severe adverse reactions .

Safety and Toxicology

Toxicological assessments have indicated that this compound has a favorable safety profile. In acute toxicity studies on rodents, no fatalities were observed at doses up to . Long-term studies are ongoing to fully understand its chronic toxicity potential .

Q & A

Q. What are the established synthetic routes for Ethyl (7-chloro-5-phenyl-1H-1,4-benzodiazepin-1-yl)acetate, and what reaction conditions are critical for yield optimization?

The compound is synthesized via acylation of a benzodiazepine core using acyl chlorides (e.g., acetyl chloride) under basic conditions. Key steps include:

- Step 1 : Preparation of the benzodiazepine core (7-chloro-5-phenyl-1H-1,4-benzodiazepine) through cyclization of precursor amines and ketones.

- Step 2 : Acylation at the N-1 position using ethyl chloroacetate in the presence of a base (e.g., triethylamine) to form the ester linkage .

- Critical parameters : Temperature control (0–25°C), anhydrous conditions, and stoichiometric excess of acylating agent to minimize side reactions. Purification is typically achieved via column chromatography using ethyl acetate/hexane gradients .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

Structural validation requires a combination of:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and ester functionality.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 399.12) .

- Infrared Spectroscopy (IR) : Peaks at ~1740 cm (C=O stretch of ester) and 1600 cm (aromatic C=C) .

Q. What solvent systems are optimal for solubilizing this compound in experimental settings?

The compound exhibits low water solubility due to its hydrophobic benzodiazepine core. Recommended solvents include:

- Polar aprotic solvents : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for reaction media.

- Chromatography : Ethyl acetate/hexane mixtures (3:7 ratio) for purification .

- Analytical preparations : Methanol or acetonitrile for HPLC/GC-MS analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in extraction efficiency data when isolating this compound from complex matrices?

Discrepancies in extraction yields (e.g., soil vs. plant samples) arise from variability in matrix composition. Mitigation strategies include:

- Method optimization : Use microextraction techniques with ethyl acetate, which show higher recovery rates (~85–95%) compared to Soxhlet extraction .

- pH adjustment : Acidic conditions (pH 4–5) enhance solubility of the benzodiazepine core.

- Validation : Spike-and-recovery experiments with internal standards (e.g., deuterated analogs) to quantify losses .

Q. What strategies are effective in minimizing hydrolysis of the ester group during storage or biological assays?

The ester bond is susceptible to hydrolysis under acidic/basic conditions. Recommended practices:

Q. How can computational modeling aid in predicting the pharmacokinetic properties of this compound?

Molecular dynamics (MD) simulations and density functional theory (DFT) predict:

- LogP values : ~3.2 (indicating high lipid membrane permeability).

- Metabolic sites : CYP3A4-mediated oxidation at the chloro-phenyl ring.

- Receptor binding : Docking studies with GABA receptors to rationalize benzodiazepine-like activity .

Q. What advanced analytical techniques are recommended for detecting trace impurities in synthesized batches?

- HPLC-PDA/MS : Hyphenated techniques to identify impurities at <0.1% levels. For example, residual ethyl chloroacetate can be quantified using a C18 column with acetonitrile/water gradients .

- X-ray crystallography : Resolve stereochemical ambiguities in the benzodiazepine core .

- GC-MS headspace analysis : Detect volatile byproducts (e.g., acetic acid) from ester hydrolysis .

Methodological Challenges and Solutions

Q. How should researchers address conflicting NMR data when characterizing diastereomeric byproducts?

- NOESY experiments : Identify spatial proximity of protons to distinguish diastereomers.

- Chiral chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak® IC) to separate enantiomers .

Q. What in vitro assays are suitable for evaluating the neuropharmacological activity of this compound?

- GABA receptor binding : Radioligand displacement assays (H-flunitrazepam) to measure IC values.

- Patch-clamp electrophysiology : Assess chloride ion flux in transfected HEK293 cells .

Safety and Compliance

Q. What safety protocols are critical when handling intermediates like benzoyl chloride during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.